molecular formula C19H24N2OS B12630994 1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 918479-88-6

1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B12630994
CAS No.: 918479-88-6
M. Wt: 328.5 g/mol
InChI Key: JENIQYYGPZYKOW-UHFFFAOYSA-N
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Description

1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a phenylpropyl group and a thiophene ring

Preparation Methods

The synthesis of 1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Substitution with phenylpropyl group: The piperazine ring is then reacted with a phenylpropyl halide under basic conditions to introduce the phenylpropyl group.

    Introduction of the thiophene ring: The final step involves the reaction of the substituted piperazine with a thiophene derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one: This compound has a methoxy group instead of a phenylpropyl group, which may alter its pharmacological properties.

    1-[4-(Piperazin-1-yl)phenyl]pyridin-2(1H)-one: This compound features a pyridine ring instead of a thiophene ring, leading to different chemical and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological and chemical properties compared to its analogs.

Properties

CAS No.

918479-88-6

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

1-[4-(3-phenylpropyl)piperazin-1-yl]-2-thiophen-2-ylethanone

InChI

InChI=1S/C19H24N2OS/c22-19(16-18-9-5-15-23-18)21-13-11-20(12-14-21)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,15H,4,8,10-14,16H2

InChI Key

JENIQYYGPZYKOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)CC3=CC=CS3

Origin of Product

United States

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